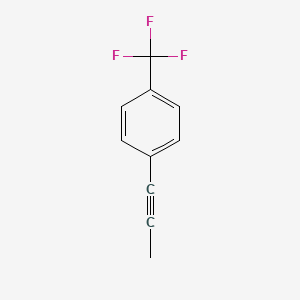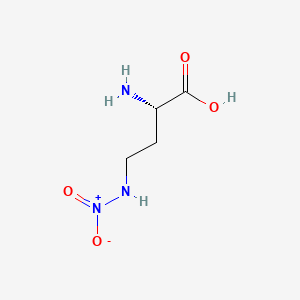
alpha-Amino-gamma-nitraminobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Amino-gamma-nitraminobutyrate is a chemical compound with the molecular formula C4H9N3O4 It is a derivative of butanoic acid, featuring both amino and nitroamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Amino-gamma-nitraminobutyrate can be synthesized through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of alpha-amino acids .
Another method involves the reductive amination of alpha-keto acids with ammonia and a reducing agent. For example, alanine can be prepared by treating pyruvic acid with ammonia in the presence of sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, amidomalonate synthesis, and reductive amination, followed by purification techniques like crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Alpha-Amino-gamma-nitraminobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Amino-gamma-nitraminobutyrate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential role in biological systems, particularly in neurotransmission and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticonvulsant and analgesic.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of alpha-Amino-gamma-nitraminobutyrate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes or as a modulator of neurotransmitter receptors. For example, it can interact with gamma-aminobutyric acid (GABA) receptors, influencing synaptic transmission and neuronal activity .
Comparison with Similar Compounds
Alpha-Amino-gamma-nitraminobutyrate can be compared with other similar compounds, such as:
Gamma-aminobutyric acid (GABA): A neurotransmitter inhibitor and antihypertensive agent.
Alpha-amino-gamma-butyrolactone: A compound with a similar backbone structure, used in the synthesis of natural products and drug molecules.
Homocysteine: An amino acid found in blood, linked to coronary heart disease.
The uniqueness of this compound lies in its specific combination of amino and nitroamino functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
74257-27-5 |
|---|---|
Molecular Formula |
C4H9N3O4 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(2S)-2-amino-4-nitramidobutanoic acid |
InChI |
InChI=1S/C4H9N3O4/c5-3(4(8)9)1-2-6-7(10)11/h3,6H,1-2,5H2,(H,8,9)/t3-/m0/s1 |
InChI Key |
ZDBGMQCCHXQCND-VKHMYHEASA-N |
Isomeric SMILES |
C(CN[N+](=O)[O-])[C@@H](C(=O)O)N |
Canonical SMILES |
C(CN[N+](=O)[O-])C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


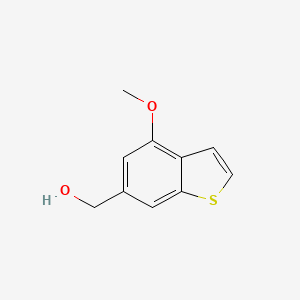
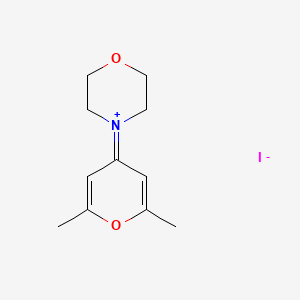
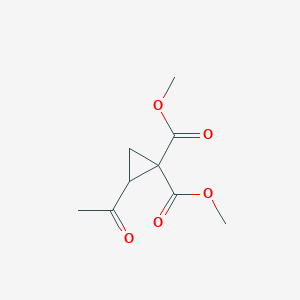
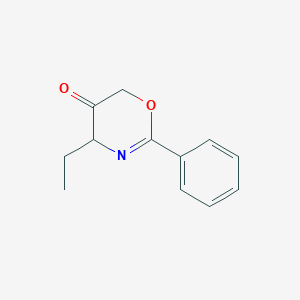

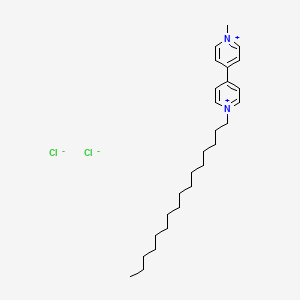
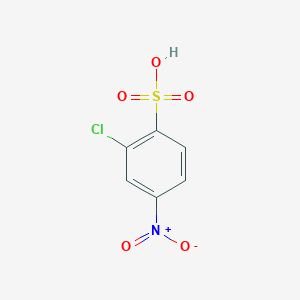
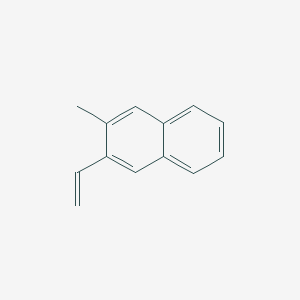
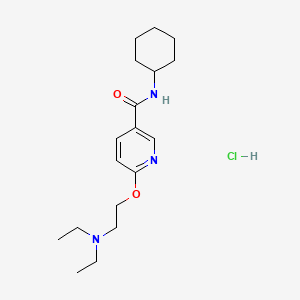
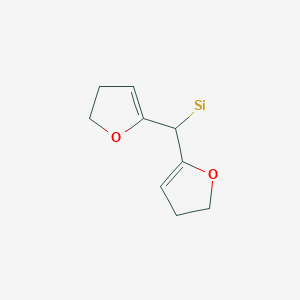
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)
